molecular formula C8H15NO6 B565507 N-Acetyl-D-glucosamine-d3 CAS No. 77369-11-0

N-Acetyl-D-glucosamine-d3

Cat. No. B565507
CAS RN: 77369-11-0
M. Wt: 224.227
InChI Key: OVRNDRQMDRJTHS-OSEDBHPGSA-N
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Description

N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose . It is a secondary amide between glucosamine and acetic acid and is significant in several biological systems . It is part of a biopolymer in the bacterial cell wall, built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked with oligopeptides at the lactic acid residue of MurNAc . This layered structure is called peptidoglycan .


Synthesis Analysis

The synthesis of N-Acetyl-D-glucosamine-d3 involves the selective functionalization of the different hydroxyl substituents on D-glucose and D-glucosamine, resulting in small molecular gelators . A library of fourteen ester derivatives was synthesized and characterized . The ester derivatives typically formed gels in pump oil and aqueous mixtures of dimethyl sulfoxide or ethanol .


Molecular Structure Analysis

N-Acetyl-D-glucosamine-d3 is an acetylated form of glucosamine, a glucose derivative . It plays a role in prokaryotic metabolism and is used as a monomer in chitin, hyaluronic acid, and polymers within the cell wall .


Chemical Reactions Analysis

N-Acetylglucosamine can undergo a chemical reaction catalyzed by the enzyme N-acetylglucosamine deacetylase . The reaction involves the conversion of N-acetyl-D-glucosamine and water into D-glucosamine and acetate .


Physical And Chemical Properties Analysis

N-Acetyl-D-glucosamine-d3 is a hydrophilic molecule and is mostly water-soluble . It has a molar mass of 221.21 g/mol .

Scientific Research Applications

Organogelation and Low Molecular Weight Gelators (LMWGs)

N-Acetyl-D-glucosamine-d3 derivatives have been explored as effective low molecular weight gelators (LMWGs). These compounds can form gels in polar solvents and aqueous mixtures. The presence of the 3-hydroxyl group is crucial for hydrogen bonding, which plays a key role in organogelation. Interestingly, amide derivatives (3) tend to be more effective gelators than the corresponding esters (1), attributed to the enhanced hydrogen bonding capacity of the amido group .

Biomedical Applications

N-Acetyl-D-glucosamine (GlcNAc) and its deuterated form have potential biomedical applications. Some notable areas include:

Cell Wall Components and Morphogenesis Regulation

GlcNAc is a fundamental component of various structures:

Inflammation Modulation and Neurodegeneration

N-Acetylglucosamine (GlcNAc) acts as a triple modulator:

Lectin Histochemistry and Borrelia burgdorferi Cultivation

N-Acetyl-D-glucosamine has been used in lectin histochemistry as a sugar for competitive inhibition. Additionally, it serves as a component in Barbour-Stonner-Kelly (BSK) medium for cultivating Borrelia burgdorferi spirochetes strains .

Drug Delivery and Imaging Applications

Chitosan oligosaccharide, derived from GlcNAc, has been investigated as a drug carrier for molecular therapies. It also plays a role in imaging for tumor and cancer detection .

Mechanism of Action

Target of Action

N-Acetyl-D-glucosamine-d3 primarily targets proteoglycans, which are glycoproteins that form the ground substance in the extracellular matrix of connective tissue . These proteoglycans are polyanionic substances of high molecular weight and contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of these GAGs contain derivatives of glucosamine or galactosamine .

Mode of Action

The compound interacts with its targets by being involved in glycoprotein metabolism . It is speculated that N-Acetyl-D-glucosamine-d3 plays a role in relieving arthritic pain and in the repair of cartilage . It promotes the biosynthesis of Asn (N)-linked-glycans, which interact with galectins to co-regulate the clustering, signaling, and endocytosis of multiple glycoproteins simultaneously .

Biochemical Pathways

N-Acetyl-D-glucosamine-d3 is synthesized through the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-phosphate, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . UDP-GlcNAc is then used for making glycosaminoglycans, proteoglycans, and glycolipids .

Pharmacokinetics

It is known that the counter anion of the glucosamine salt (ie, chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine .

Result of Action

The molecular and cellular effects of N-Acetyl-D-glucosamine-d3’s action are diverse. It is a triple modulator of inflammation, myelination, and neurodegeneration . In the context of osteoarthritis, it is speculated to relieve arthritic pain and aid in the repair of cartilage . In the context of multiple sclerosis, it has been shown to inhibit inflammation and neurodegeneration markers .

Action Environment

The action, efficacy, and stability of N-Acetyl-D-glucosamine-d3 can be influenced by various environmental factors. For instance, in plants, it has been shown to be involved in the control of gibberellin production . Furthermore, it has been found that N-Acetyl-D-glucosamine-d3 can cross the blood-brain barrier in mice, suggesting that it can function effectively in the central nervous system .

Safety and Hazards

N-Acetyl-D-glucosamine-d3 should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . Use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .

Future Directions

Research on microbial fermentation production of GlcN is attracting many researchers due to its advantages of mild conditions, low environmental pollution, high production intensity, and product safety . This method can effectively solve the problem of shrimp and crab hydrolysis process, which has certain guiding significance for the further production, research, and production of glucosamine .

properties

IUPAC Name

2,2,2-trideuterio-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-OSEDBHPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746937
Record name 2-Deoxy-2-[(~2~H_3_)ethanoylamino]-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-glucosamine-d3

CAS RN

77369-11-0
Record name 2-Deoxy-2-[(~2~H_3_)ethanoylamino]-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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